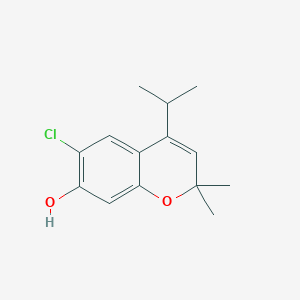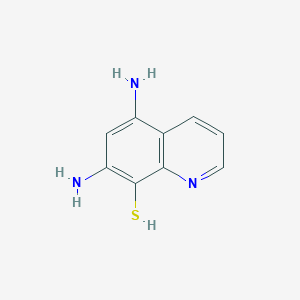
5,7-Diaminoquinoline-8-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diaminoquinoline-8-thiol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diaminoquinoline-8-thiol can be achieved through several methods. One common approach involves the Skraup reaction, which is a classical method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid.
Another method involves the reduction of nitroquinoline derivatives. For example, 7,8-diaminoquinoline can be synthesized by reducing 7-nitroquinoline with iron in acetic acid, followed by further functionalization to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Diaminoquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursor compounds can be reduced to amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Iron in acetic acid, tin(II) chloride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
5,7-Diaminoquinoline-8-thiol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles.
Medicine: Investigated for its potential as an antimalarial agent and in cancer research.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5,7-Diaminoquinoline-8-thiol involves its interaction with molecular targets such as enzymes and proteins. The amino and thiol groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also induce oxidative stress by generating reactive oxygen species, which can affect cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
7,8-Diaminoquinoline: Lacks the thiol group but shares similar amino functionalities.
5,6-Diaminoquinoline: Another isomer with amino groups at different positions.
8-Aminoquinoline: Known for its antimalarial properties, such as primaquine and tafenoquine.
Uniqueness
5,7-Diaminoquinoline-8-thiol is unique due to the presence of both amino and thiol groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in research and industry.
Propiedades
Número CAS |
653570-17-3 |
|---|---|
Fórmula molecular |
C9H9N3S |
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
5,7-diaminoquinoline-8-thiol |
InChI |
InChI=1S/C9H9N3S/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,10-11H2 |
Clave InChI |
RUNSKQAQWHTJPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2N)N)S)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
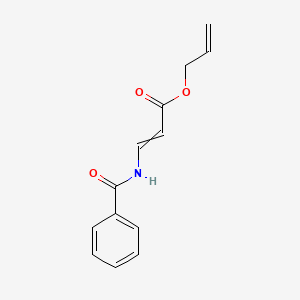
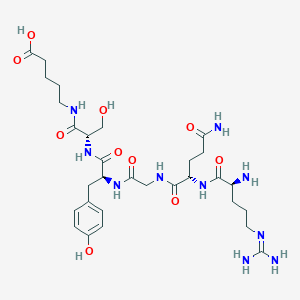
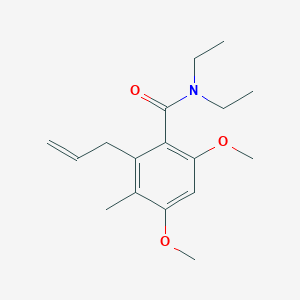
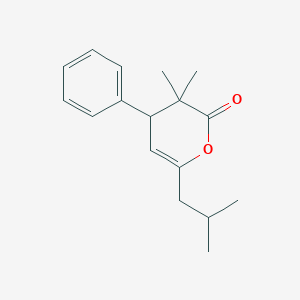
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)

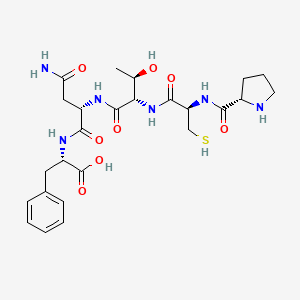
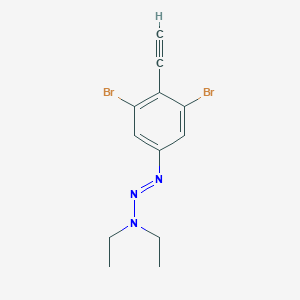
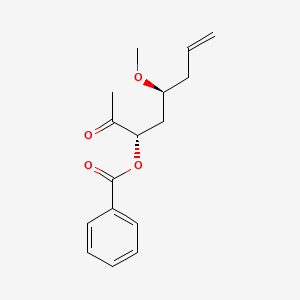
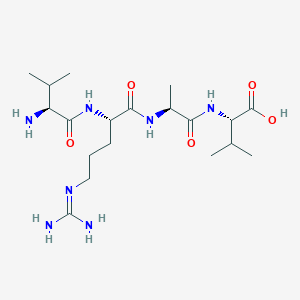
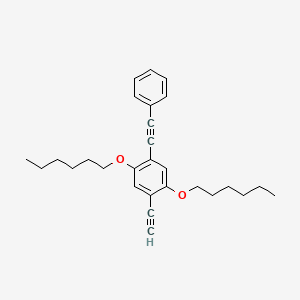
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)
